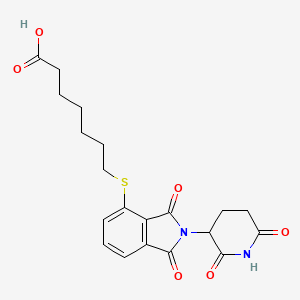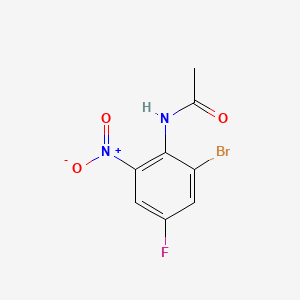
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6BrFN2O3. It is a white crystalline solid at room temperature and is soluble in some organic solvents . This compound is primarily used as an intermediate in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide can be synthesized through a series of substitution and fluorination reactions. One common method involves the reaction of 2-bromo-4-fluoroaniline with acetic anhydride in the presence of a catalyst . The reaction is typically carried out under an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Reduction: Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products
Scientific Research Applications
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-nitrophenyl)acetamide
- N-(4-bromo-2,6-difluorophenyl)acetamide
- 2-bromo-6-fluoro-4-nitrophenol
Uniqueness
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity compared to similar compounds . This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C8H6BrFN2O3 |
|---|---|
Molecular Weight |
277.05 g/mol |
IUPAC Name |
N-(2-bromo-4-fluoro-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6BrFN2O3/c1-4(13)11-8-6(9)2-5(10)3-7(8)12(14)15/h2-3H,1H3,(H,11,13) |
InChI Key |
FDHFARBUKIXOII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)
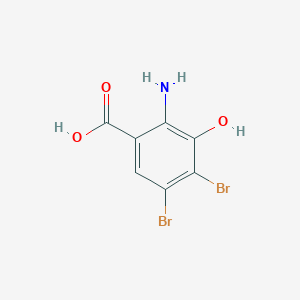
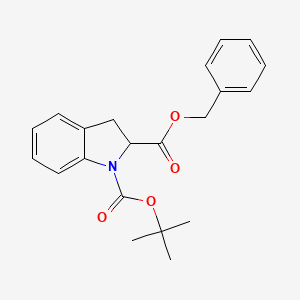
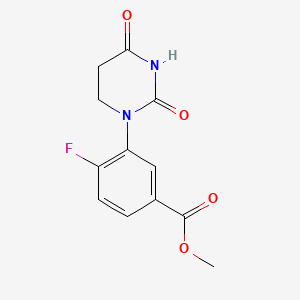


![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)
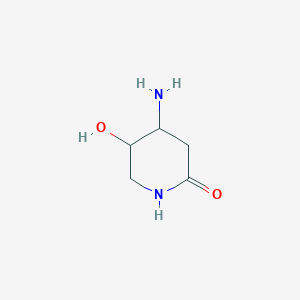
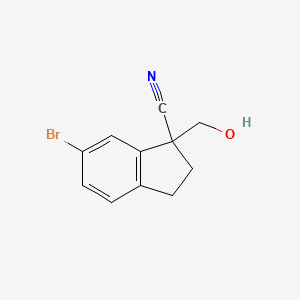
![2'-Hydroxy-[1,1'-binaphthalen]-2-yl pivalate](/img/structure/B14775521.png)

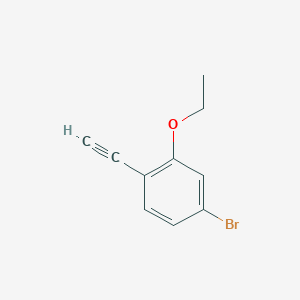
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)
